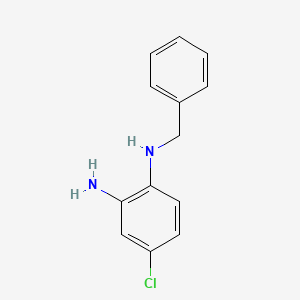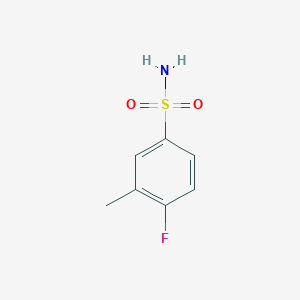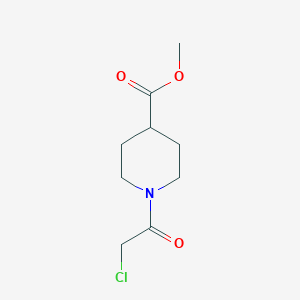
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with a hydroxybenzoyl group and a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and 1,3-diketones.
Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2-hydroxybenzoic acid and an appropriate acylating agent.
Attachment of the Benzenecarboxylic Acid Moiety: The final step involves coupling the pyrazole derivative with a benzenecarboxylic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 3-[4-(2-oxo-benzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid.
Reduction: Formation of 3-[4-(2-hydroxybenzyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in structure but with an iodine substituent instead of the hydroxybenzoyl group.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure but different functional groups.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative with different substituents.
Uniqueness
3-(4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of a hydroxybenzoyl group and a benzenecarboxylic acid moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
3-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-7-2-1-6-14(15)16(21)12-9-18-19(10-12)13-5-3-4-11(8-13)17(22)23/h1-10,20H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWBIDZCKEDRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)



![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

